(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
Description
(3S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid is a β-amino acid derivative featuring a 3,5-dichlorophenyl substituent at the β-position of the propanoic acid backbone. This compound is structurally characterized by its stereospecific (S)-configuration at the chiral center and the presence of two chlorine atoms at the 3 and 5 positions of the aromatic ring. It serves as a critical building block in medicinal chemistry, particularly in targeting the integrin receptor αvβ3 (vitronectin receptor), a therapeutic target for osteoporosis, cancer metastasis, and restenosis . Derivatives of this compound, such as its methyl ester (CAS: 1213081-03-8), are synthesized to modulate physicochemical properties like lipophilicity and bioavailability .
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
MQEZPQHIAIRXQC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method involves a three-step process:
- Knoevenagel Condensation : 3,5-Dichlorobenzaldehyde reacts with malonic acid in ethanol under reflux conditions, catalyzed by ammonium acetate. This forms an α,β-unsaturated intermediate.
- Michael Addition : The unsaturated intermediate undergoes asymmetric Michael addition using ammonia or protected amines (e.g., Boc-azide) to introduce the amino group.
- Hydrolysis : The ester intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Optimization Insights :
- Solvent Selection : Ethanol or acetic acid improves reaction rates.
- Catalyst : Ammonium acetate achieves yields up to 85% for the condensation step.
- Temperature : Reflux conditions (78–100°C) are critical for intermediate stability.
Yield : 65–72% overall yield after purification.
Asymmetric Michael Addition Using Chiral Auxiliaries
Lithium Amide-Mediated Approach
A chiral lithium amide, such as (R)-N-(trimethylsilyl)-1-phenethylamide, facilitates enantioselective addition to ethyl acrylate derivatives. Key steps include:
- Formation of Chiral Enolate : Generated via deprotonation of the acrylate ester.
- Nucleophilic Attack : The enolate reacts with 3,5-dichlorobenzaldehyde to form a β-amino ester.
- Deprotection and Hydrolysis : Acidic hydrolysis removes protecting groups and converts the ester to the carboxylic acid.
Key Parameters :
- Temperature : Reactions conducted at −40°C to −15°C to minimize racemization.
- Solvent : Tetrahydrofuran (THF) or dichloromethane ensures optimal enolate stability.
Yield : 62–72% with enantiomeric excess (ee) >98%.
Nitromethane-Based Synthesis
Nitroalkane Intermediate Route
This method avoids chiral auxiliaries by leveraging nitromethane’s nucleophilicity:
- Nitroaldol Reaction : 3,5-Dichlorobenzaldehyde reacts with nitromethane in the presence of a base (e.g., KOH) to form β-nitro alcohol.
- Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) reduces the nitro group to an amine.
- Oxidation : The alcohol is oxidized to the carboxylic acid using KMnO₄ or CrO₃.
Challenges :
- Stereocontrol : Racemization occurs during reduction unless asymmetric catalysts are used.
- Purification : Column chromatography is often required to isolate the β-amino acid.
Yield : 50–60% with moderate ee (70–85%).
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic β-amino esters are resolved using immobilized lipases (e.g., Candida antarctica Lipase B):
- Ester Hydrolysis : The enzyme selectively hydrolyzes one enantiomer of the ester.
- Separation : The unhydrolyzed (3S)-ester is isolated and hydrolyzed to the acid.
Advantages :
- Green Chemistry : Uses aqueous buffers and mild conditions.
- Scalability : Suitable for multi-kilogram production.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Knoevenagel | Condensation, Michael addition | 65–72 | 85–90 | Moderate | High |
| Asymmetric Michael | Chiral enolate formation | 62–72 | >98 | Low | Moderate |
| Nitromethane | Nitroaldol, reduction | 50–60 | 70–85 | High | Low |
| Enzymatic Resolution | Lipase hydrolysis | 40–45 | >99 | High | Moderate |
Industrial-Scale Production Considerations
Process Optimization
- Catalyst Recycling : Palladium catalysts in hydrogenation steps are recovered via filtration.
- Solvent Recovery : Ethanol and THF are distilled and reused to reduce costs.
- Crystallization : Final products are purified via recrystallization from ethyl acetate/hexane mixtures.
Case Study : A patented large-scale synthesis reports 72% yield using triethylsilane in formic acid, with crystallization as the final purification step.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid typically involves multi-step organic synthesis techniques. The process includes:
- Preparation of 3,5-dichlorophenyl acetic acid .
- Amidation : Conversion to the corresponding amide using an appropriate amine.
- Reduction : Reduction of the amide to the amine using lithium aluminum hydride.
- Esterification : Esterification with methanol in the presence of a catalyst.
- Hydrochloride Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt.
Pharmaceutical Development
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is being explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological conditions and infections. Its structural characteristics allow it to interact effectively with biological targets, which is crucial for drug efficacy.
Biological Studies
The compound has been utilized in various biological studies to investigate enzyme-substrate interactions and protein-ligand binding dynamics. Its chirality and specific functional groups enable it to modulate biological activities, making it a valuable tool in biochemical research.
Medicinal Chemistry
Research indicates that (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibits anti-inflammatory and anti-cancer properties. Studies have shown that it can influence cell signaling pathways involved in inflammation and tumor progression, thus presenting potential therapeutic avenues for treating related diseases.
Chemical Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions enhances its utility in synthetic chemistry.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid significantly inhibited the proliferation of cancer cells in vitro by inducing apoptosis through mitochondrial pathways. The compound's mechanism was linked to its ability to modulate key signaling proteins involved in cell survival.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid found that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases where oxidative damage is a contributing factor.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Variants
The (3S)-configured enantiomer is compared to its (3R)-counterpart (Figure 1). The stereochemistry significantly impacts biological activity. For example, (R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid derivatives are investigated for their interaction with the αvβ3 integrin receptor, but the (S)-form exhibits distinct binding affinities due to spatial orientation differences .
Table 1: Stereoisomer Comparison
Positional and Halogen-Substituted Isomers
Variations in halogen positioning and type alter electronic properties and receptor interactions:
Positional Isomers
- (3S)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (): Iodine’s larger atomic radius and polarizability may influence binding kinetics in receptor targets (MW: 327.55 g/mol) .
Halogen-Type Variants
- 3,5-Dichloro vs. 3,5-Difluoro : Fluorine’s electronegativity increases acidity (lower pKa) and alters hydrogen-bonding capacity compared to chlorine.
Table 2: Halogen and Positional Isomer Properties
Ester Derivatives
The methyl ester derivative (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate (CAS: 1213081-03-8) exhibits increased lipophilicity (predicted logP: ~2.5) compared to the parent acid, enhancing membrane permeability. Key properties include a predicted boiling point of 336.5±42.0°C and pKa of 7.06±0.10 .
Structurally Expanded Analogues
- JPH203 (KYT-0353): A larger molecule incorporating the 3,5-dichlorophenyl group within a benzoxazole scaffold.
Table 3: Functional Comparison with Expanded Analogues
Physicochemical and Pharmacokinetic Properties
Biological Activity
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₂Cl₂N₁O₂
- Molecular Weight : Approximately 234.08 g/mol
- Chirality : The compound exists as the (3S) enantiomer, which influences its biological interactions and efficacy.
The presence of a dichlorophenyl group enhances its hydrophobic interactions with biological targets, while the amino group facilitates hydrogen bonding, crucial for enzyme and receptor interactions.
The biological activity of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is primarily attributed to its ability to modulate neurotransmitter systems and interact with various enzymes and receptors. The compound acts as an antagonist at certain glutamate receptors, which plays a significant role in neurological processes .
Key Mechanisms:
- Neurotransmitter Modulation : Inhibits excitatory neurotransmission by blocking specific glutamate receptors.
- Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, potentially altering enzyme activity and influencing metabolic pathways .
1. Anticancer Properties
Research indicates that (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells, with significant alterations in cell viability observed at higher concentrations .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
3. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in models of inflammation. It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A study involving MCF-7 cells treated with varying concentrations of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid revealed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 225 µM, indicating significant cytotoxicity at therapeutic concentrations .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against multidrug-resistant bacterial strains. The results indicated that it effectively inhibited growth at concentrations as low as 8 µg/mL for resistant strains like MRSA, showcasing its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of chiral β-amino acids often involves asymmetric catalysis or resolution techniques. For example, Friedel-Crafts alkylation using triflic acid (TfOH) or Lewis acids like AlCl₃ (as seen in analogous furan derivatives ) can be adapted. Enantiomeric purity can be ensured via chiral HPLC or enzymatic resolution. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. Post-synthesis characterization via polarimetry and circular dichroism (CD) is critical .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the substitution pattern of the dichlorophenyl group and the stereochemistry at C3. Nuclear Overhauser effect (NOE) experiments help verify spatial arrangements .
- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals .
- Chiral HPLC : Uses columns like Chiralpak IA/IB to separate enantiomers and assess purity .
- Mass spectrometry (MS) : Validates molecular weight and detects impurities via high-resolution MS (HRMS) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Thermal stability is analyzed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used .
- Molecular docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., aminotransferases) or receptors. Validate predictions with in vitro assays .
- Molecular dynamics (MD) : Simulates conformational changes in solution or protein-bound states using GROMACS .
Q. What strategies resolve contradictions in reported biological activity data between enantiomers or analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F) and compare IC₅₀ values .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends. Account for variables like cell line specificity or assay conditions .
- Enantiomer-specific assays : Test (3S) vs. (3R) configurations to isolate stereochemical effects. Use chiral auxiliaries during synthesis to ensure purity .
Q. How can researchers design derivatives to improve bioavailability while retaining target affinity?
- Methodological Answer :
- Prodrug approaches : Introduce ester or amide moieties to enhance membrane permeability. Hydrolyze in vivo to release the active form .
- LogP optimization : Adjust lipophilicity via substituent modification (e.g., methoxy groups) while monitoring solubility via shake-flask methods .
- In vitro ADME assays : Use Caco-2 cells for permeability studies and microsomal stability tests to predict pharmacokinetics .
Q. What experimental controls are essential when investigating the compound’s enzyme inhibition or receptor modulation?
- Methodological Answer :
- Positive/Negative controls : Include known inhibitors/agonists (e.g., competitive inhibitors for enzyme assays) and vehicle-only samples.
- Counter-screening : Test against off-target enzymes/receptors to confirm selectivity .
- Dose-response curves : Use 8–12 concentration points to calculate EC₅₀/IC₅₀ values with software like GraphPad Prism .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis or biological assays?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., catalyst concentration, reaction time) .
- Statistical process control (SPC) : Monitor synthesis yields/purity via control charts.
- Blinded replicates : Include triplicate samples in assays to quantify technical vs. biological variability .
Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in pharmacological studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or logistic models using tools like MATLAB or R.
- Bootstrapping : Estimate confidence intervals for EC₅₀ values.
- Bayesian hierarchical models : Account for inter-experiment variability in multi-lab studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
